molecular formula C9H8N2O2 B1396061 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-64-7

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1396061
CAS No.: 1019021-64-7
M. Wt: 176.17 g/mol
InChI Key: KKZFEWUJXRWGJS-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyridine scaffold with a methyl substituent at position 6 and a carboxylic acid group at position 2. This structure serves as a versatile intermediate in medicinal chemistry, enabling derivatization for drug discovery. Its analogs are explored for anti-inflammatory, antimycobacterial, and antitumor activities .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFEWUJXRWGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-64-7
Record name 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes Overview

Starting Materials and Key Intermediates

The synthesis often begins with substituted 2-aminopyridines and ethyl 2-halogenated acetoacetates as key building blocks. The condensation of these two components forms imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are then hydrolyzed to yield the corresponding carboxylic acids.

Microwave-Assisted Organic Synthesis (MAOS)

A novel and efficient method utilizes microwave irradiation to accelerate the condensation reaction between 2-aminopyridines and ethyl 2-halogenated acetoacetates, significantly reducing reaction times and improving yields compared to conventional reflux methods.

Detailed Preparation Methods

Condensation of 2-Aminopyridines with Ethyl 2-Halogenated Acetoacetates

  • Reaction Conditions: Typically performed in ethanol under microwave heating at 120 °C for 20 minutes.
  • Mechanism: The amino group of the 2-aminopyridine attacks the electrophilic carbonyl of the ethyl 2-halogenated acetoacetate, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
  • Yields: Yields vary depending on substituents but generally range from 45% to 75% under optimized microwave conditions.
Table 1. Optimization of Microwave-Assisted Condensation Reaction for 6-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Ester
Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 100 10 53
2 Ethanol 100 20 61
3 Ethanol 100 40 60
4 Ethanol 120 20 75
5 Ethanol 150 20 70
6 Acetonitrile 120 20 32
7 DMF 120 20 10

Note: Ethanol at 120 °C for 20 min under microwave irradiation gave the best yield of 75% for the ester intermediate.

Hydrolysis of Esters to Carboxylic Acids

  • Procedure: The imidazo[1,2-a]pyridine-3-carboxylic acid esters are hydrolyzed under alkaline aqueous conditions to yield the corresponding carboxylic acids.
  • Conditions: Typically, reflux in aqueous sodium hydroxide solution followed by acidification.
  • Outcome: Efficient conversion to the acid with minimal side reactions.

Preparation of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazide (Related Intermediate)

  • Method: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is refluxed with hydrazine hydrate in ethanol for 5 hours.
  • Yield: Approximately 27% after recrystallization.
  • Application: This hydrazide intermediate can be further modified to prepare various derivatives.

Synthesis of Alkylidene and Cycloalkylidene Hydrazides

  • Reaction: The hydrazide intermediate is condensed with appropriate ketones in ethanol with a catalytic amount of sulfuric acid under reflux for 6 hours.
  • Product: Alkylidene or cycloalkylidene hydrazides of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Purification: Crude products precipitate upon cooling and are recrystallized from ethanol-water mixtures.

Amidation Reactions

  • Method A: Hydrazide derivatives react with mercaptoacetic acid in dry benzene under reflux with a Dean-Stark apparatus to remove water, followed by workup with sodium bicarbonate.
  • Result: Formation of amide derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Research Findings and Comparative Analysis

Advantages of Microwave-Assisted Synthesis

  • Time Efficiency: Reaction times reduced from several hours/days to 20-30 minutes.
  • Yield Improvement: Yields improved by approximately 30% compared to traditional reflux methods.
  • Purity: Products precipitate directly from reaction mixtures, simplifying purification.

Substituent Effects on Yield

  • Substituents on the 2-aminopyridine ring significantly affect yields.
  • The 5-position substituents generally provide higher yields than 4-, 3-, or 6-position substitutions.
  • Halogen substituents (Cl, Br, F) and methyl groups are well tolerated.
Table 2. Yields of Various Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters Synthesized by MAOS
Entry Compound R1 Substituent (on 2-aminopyridine) R2 Substituent (on acetoacetate) Time (min) Yield (%)
1 3a 5-Methyl Methyl (Cl) 20 75
2 3b 5-Nitro Methyl (Cl) 20 65
3 3c 5-Fluoro Methyl (Cl) 20 54
4 3d 5-Chloro Methyl (Cl) 20 64
5 3e 5-Bromo Methyl (Cl) 20 60
10 3j 5-Methoxy Methyl (Cl) 30 72
20 3t 5-Chloro Ethyl (Br) 20 73

Note: The compounds correspond to imidazo[1,2-a]pyridine-3-carboxylic acid esters with various substituents, demonstrating the scope of the method.

Summary of Preparation Methods

Method Conditions Advantages Yield Range (%)
Conventional Reflux Ethanol, reflux, several hours Established, simple setup 45-60
Microwave-Assisted Synthesis Ethanol, 120 °C, 20 min Rapid, higher yields, cleaner 54-75
Hydrazide Formation Hydrazine hydrate, ethanol, reflux 5 h Intermediate for derivatives ~27
Hydrazide Condensation Ketone, H2SO4, ethanol, reflux 6 h Variety of hydrazides synthesized Not specified
Amidation (Method A) HSCH2COOH, benzene, reflux 6 h Formation of amide derivatives Not specified

Chemical Reactions Analysis

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different functionalized derivatives, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.

Scientific Research Applications

Medicinal Chemistry

6-MIPCA is recognized for its potential in drug development, particularly in creating anti-cancer agents. The compound's unique structural features allow it to interact effectively with biological targets.

Case Study: Anti-Cancer Activity

Recent studies have highlighted the cytotoxic effects of 6-MIPCA derivatives on cancer cell lines. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs were tested against HeLa cells. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values below 150 μM, demonstrating the compound's potential as a lead structure for anti-cancer drug development .

CompoundIC50 (μM)Biological Activity
1a<150High cytotoxicity
1b386Moderate activity
1c735Low activity

Pharmacology

The pharmacological applications of 6-MIPCA are extensive, particularly as inhibitors of various enzymes and kinases.

Case Study: Inhibition of c-MET Kinases

Research has shown that compounds containing the imidazo[1,2-a]pyridine core can inhibit c-MET kinases, which are implicated in carcinogenesis. These inhibitors have shown promise in preclinical models for their ability to halt tumor progression .

Biochemical Research

In biochemical studies, 6-MIPCA is utilized to explore enzyme inhibition and receptor interactions.

Case Study: Acetylcholinesterase Inhibition

6-MIPCA derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This research is significant for neuropharmacology and the development of treatments for neurodegenerative diseases .

Material Science

The compound also finds applications in material science, particularly in developing advanced materials with enhanced properties.

Applications in Coatings and Polymers

6-MIPCA derivatives are incorporated into coatings and polymers to improve thermal stability and chemical resistance. Their unique chemical structure allows for modifications that enhance material properties .

Food Safety Testing

In food safety, 6-MIPCA is relevant for assessing harmful substances in food products.

Case Study: Detection of Mutagens

The compound is used in assays to detect mutagenic substances in food, contributing to consumer safety and regulatory compliance . This application is crucial for ensuring that food products meet safety standards.

Environmental Monitoring

6-MIPCA plays a role in environmental science by aiding in the detection of pollutants.

Case Study: Soil and Water Analysis

The compound has been employed in methods to quantify hazardous compounds in soil and water samples, supporting environmental monitoring efforts .

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the inhibition of certain enzymes or modulation of signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Reactivity

The position of substituents significantly impacts reactivity and synthetic utility. For instance:

  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibits lower reactivity in Pd-catalyzed decarboxylative cross-coupling reactions (e.g., with chlorobenzene) compared to 2-methyl, 2-phenyl, or 2,8-dimethyl analogs, likely due to electronic effects of the fluorine atom .
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-97-4) demonstrates moderate solubility in water and is used as a drug intermediate, with its chloro group enhancing lipophilicity .

Table 1: Reactivity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Compound Substituent Position Reactivity (Yield in Cross-Coupling) Reference
6-Methyl 6-CH₃ High (85–96% isolated yield)
6-Fluoro 6-F Low (reduced efficiency)
2-Methyl 2-CH₃ High (good yields)
Anti-inflammatory Activity
  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) outperformed other derivatives in anti-inflammatory and analgesic assays, with reduced gastrointestinal ulcerogenicity. The 6-methyl group likely enhances metabolic stability .
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid amides (e.g., compound 4a) showed moderate activity, indicating the importance of the 6-methyl group for potency .
Antimycobacterial Activity
  • 7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide (MIC: 0.004 µM) and 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (MIC: 0.03 µM) highlight the synergy between 6-methyl and aryl substituents in targeting Mycobacterium tuberculosis .

Physicochemical Properties

  • Solubility: 6-Methyl derivatives generally exhibit lower water solubility than 6-cyano or 6-chloro analogs, as seen in commercial pricing data (e.g., 6-cyano analog costs ~3× more due to synthetic complexity) .
  • Synthetic Accessibility : Microwave-assisted synthesis improves yields for 6-methyl esters, while 6-fluoro analogs require harsh conditions .

Table 3: Physicochemical and Commercial Comparison

Compound Solubility Price (50 mg) Key Feature Reference
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Low in water €409 High reactivity
6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid Moderate €605 Enhanced electronic properties
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Slightly soluble Not listed Lipophilicity

Biological Activity

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (6-MI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 6-MI, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

6-MI is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. This structural configuration is crucial for its biological activity.

Research indicates that 6-MI and its derivatives exhibit various mechanisms of action, particularly in the context of cancer treatment and antimicrobial activity.

  • Antimicrobial Activity :
    • Compounds derived from 6-MI have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Studies highlight that these compounds inhibit QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
    • The structure-activity relationship (SAR) studies indicate that modifications at the nitrogen positions significantly enhance anti-tubercular activity, with certain derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrate that 6-MI derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HT-29 (colon cancer). The cytotoxicity is often mediated through apoptosis pathways involving cytochrome c release and caspase activation .
    • A recent study evaluated a series of 12 novel 6-substituted imidazo[1,2-a]pyridines, revealing IC50 values ranging from 25 to 735 μM against HeLa cells. Compounds with IC50 values below 150 μM were classified as highly cytotoxic .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of 6-MI and its derivatives:

Table 1: Summary of Biological Activities

CompoundActivity TypeTargetIC50 / MICReference
6-MIAntitubercularM. tuberculosis0.003 - 0.05 μM
6-MI Derivative ACytotoxicityHeLa Cells<150 μM
6-MI Derivative BCytotoxicityHT-29 Cells<150 μM
6-MI Derivative CCytotoxicityCaco-2 CellsNot significant

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies on selected derivatives indicate high plasma protein binding rates exceeding 99% in both human and mouse models. However, some compounds showed significant inhibition of CYP isoforms, particularly CYP3A4, which may affect drug metabolism . Further studies are required to assess liver microsomal stability and overall toxicity profiles.

Q & A

Q. What are the standard synthetic routes for 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Core Formation : Condensation of 2-amino-6-methylpyridine with ethyl 2-bromoacetoacetate under reflux to form the imidazo[1,2-a]pyridine ester intermediate.

Saponification : Hydrolysis of the ester using NaOH or KOH in aqueous ethanol, followed by acidification (HCl) to yield the carboxylic acid .

Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is the purity and structural integrity of the compound validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~8.2 min .
    • NMR : 1H^1H-NMR (DMSO-d6d_6 ): δ 8.65 (s, 1H, H-2), 7.92 (d, J=9.4HzJ = 9.4 \, \text{Hz}, 1H, H-8), 2.45 (s, 3H, CH₃) .
    • Mass Spectrometry : ESI-MS m/z 191.1 [M-H]⁻ .

Advanced Research Questions

Q. How can scaffold modifications enhance antitumor activity in derivatives?

Methodological Answer:

  • Scaffold Switching : Replace the pyridine ring with pyrimidine (e.g., imidazo[1,2-a]pyrimidine-3-carboxylic acid) to alter electron density and improve DNA intercalation .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to increase cytotoxicity. For example, 6-chloro derivatives show 2.5-fold higher activity against HeLa cells .
  • Amide Coupling : Use EDC/HOBt-mediated coupling with benzylamine or aryl amines to enhance cellular permeability .

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent ATP concentrations (e.g., 100 μM) in kinase inhibition assays to minimize variability .
  • Control Experiments : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and validate target engagement via SPR or ITC .
  • Metabolite Interference Testing : Pre-treat cell lysates with phosphatase inhibitors to prevent false negatives from dephosphorylation .

Q. How can regioselective functionalization be achieved at the C-2 position?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate C-2, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-fluorophenyl) under inert conditions .

Q. What are the optimal conditions for large-scale purification?

Methodological Answer:

  • Recrystallization : Use a 3:1 ethanol/water mixture at 4°C to achieve >99% purity.
  • Chromatography : Prep-HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) for gram-scale isolation .

Q. How do solvent systems affect stability during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis.
  • Solution Stability : In DMSO, stability exceeds 6 months at -80°C; avoid aqueous buffers (pH >7) due to decarboxylation .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with the target’s crystal structure (e.g., MtbTMPK, PDB: 4Q9R) to identify key interactions (e.g., hydrogen bonds with Asp94) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-enzyme complex .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

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